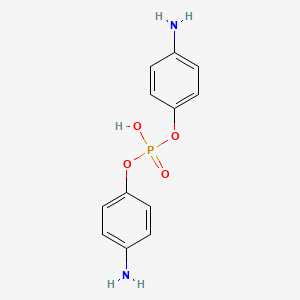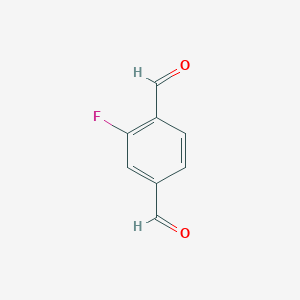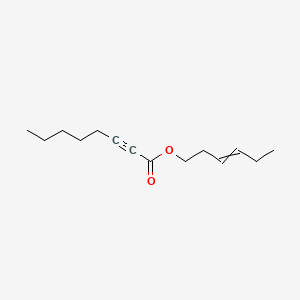
Bis(4-aminophenyl) hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-aminophenyl) hydrogen phosphate is an organic compound with the molecular formula C12H13N2O4P. It is a derivative of phenylphosphine oxide and contains two amino groups attached to the phenyl rings. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bis(4-aminophenyl) hydrogen phosphate can be synthesized through a multi-step process involving the reaction of 4-nitrophenol with phosphorus oxychloride, followed by reduction of the nitro groups to amino groups. The reaction conditions typically involve the use of solvents such as dichloromethane and reducing agents like hydrogen gas or palladium on carbon.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-aminophenyl) hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like nitric acid.
Reduction: The nitro groups can be reduced back to amino groups using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Nitric acid, sulfuric acid
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride
Substitution: Nitrating mixture (nitric acid and sulfuric acid), chlorosulfonic acid
Major Products Formed
Oxidation: Bis(4-nitrophenyl) hydrogen phosphate
Reduction: this compound
Substitution: Various substituted derivatives depending on the electrophile used
Applications De Recherche Scientifique
Bis(4-aminophenyl) hydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of polyimides and other high-performance polymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Bis(4-aminophenyl) hydrogen phosphate involves its interaction with various molecular targets, including enzymes and DNA. The amino groups can form hydrogen bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This compound can also act as a ligand, binding to metal ions and forming stable complexes that can modulate the activity of metalloenzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-nitrophenyl) hydrogen phosphate
- Bis(4-aminophenyl) phenylphosphine oxide
- Bis(4-aminophenyl)pyrene
Uniqueness
Bis(4-aminophenyl) hydrogen phosphate is unique due to its dual amino groups, which provide multiple sites for chemical modification and interaction with other molecules. This makes it a versatile compound for various applications, including polymer synthesis and biomedical research.
Propriétés
Formule moléculaire |
C12H13N2O4P |
|---|---|
Poids moléculaire |
280.22 g/mol |
Nom IUPAC |
bis(4-aminophenyl) hydrogen phosphate |
InChI |
InChI=1S/C12H13N2O4P/c13-9-1-5-11(6-2-9)17-19(15,16)18-12-7-3-10(14)4-8-12/h1-8H,13-14H2,(H,15,16) |
Clé InChI |
XSGVJRBLHAALGL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)OP(=O)(O)OC2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dibutyl [(naphthalen-1-yl)methyl]phosphonate](/img/structure/B12515042.png)


![4-[(4-Hydroxyphenyl)methyl]oxazolidine-2,5-dione](/img/structure/B12515057.png)
![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)
![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)
![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)
![Benzene, pentafluoro[(4-iodophenyl)ethynyl]-](/img/structure/B12515097.png)

![1,1'-[1,4-Phenylenebis(1-methoxyethene-2,1-diyl)]dibenzene](/img/structure/B12515102.png)
![1-[(3-Methyl-2-oxo-2H-pyran-4-yl)methyl]-5-oxo-L-proline](/img/structure/B12515121.png)
![{4-[(Tert-butoxycarbonyl)amino]pyridin-3-yl}acetic acid](/img/structure/B12515124.png)

